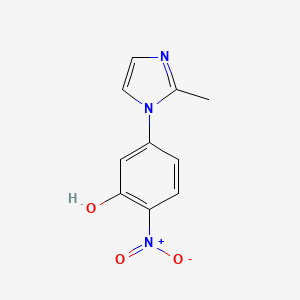

5-(2'-Methylimdazol-1-yl)-2-nitrophenol

Description

5-(2'-Methylimidazol-1-yl)-2-nitrophenol is a nitroaromatic compound featuring a phenol backbone substituted with a nitro group at the ortho position and a 2-methylimidazole moiety at the para position. This structure confers unique physicochemical properties, including acidity from the phenolic hydroxyl group, electron-withdrawing effects from the nitro group, and hydrogen-bonding capacity from the imidazole ring. Such characteristics make it a candidate for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., coordination polymers) .

Synthetic routes typically involve coupling reactions between nitro-substituted phenols and imidazole derivatives. For instance, analogous compounds are synthesized via condensation of substituted phenylenediamines with aldehydes in the presence of Na₂S₂O₅ or via copper-catalyzed "click" reactions for heterocyclic appendages .

Properties

Molecular Formula |

C10H9N3O3 |

|---|---|

Molecular Weight |

219.20 g/mol |

IUPAC Name |

5-(2-methylimidazol-1-yl)-2-nitrophenol |

InChI |

InChI=1S/C10H9N3O3/c1-7-11-4-5-12(7)8-2-3-9(13(15)16)10(14)6-8/h2-6,14H,1H3 |

InChI Key |

HGNLQVGPAIXQAT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s key structural analogs include:

5-(Dimethylamino)-2-nitrophenol

1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole

2-Chloro-5-nitrophenyl derivatives

Substituent Effects on Acidity and Solubility

- 5-(2'-Methylimidazol-1-yl)-2-nitrophenol: The imidazole ring (pKa ~7.0 for protonated imidazole) enhances basicity, while the nitro group (strong electron-withdrawing) increases the phenol’s acidity (estimated pKa ~8–9). LogP is moderately lipophilic (~1.7–2.0), similar to 5-(dimethylamino)-2-nitrophenol (LogP 1.7) .

- 5-(Dimethylamino)-2-nitrophenol: The dimethylamino group (electron-donating) reduces phenolic acidity (pKa 6.6) compared to the imidazole analog. Its lower LogP (1.7) and higher aqueous solubility stem from the aliphatic amine’s hydrophilicity .

- 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole: Lacks a phenol group, reducing acidity. The hydroxyethyl chain increases solubility (LogP ~0.8–1.2), but the nitroimidazole core retains antimicrobial activity, a trait shared with the target compound .

Table 1: Comparative Physicochemical Properties

| Compound | Substituent(s) | pKa (Phenolic OH) | LogP | Key Applications |

|---|---|---|---|---|

| 5-(2'-Methylimidazol-1-yl)-2-nitrophenol | 2-nitro; 5-(2-methylimidazol-1-yl) | ~8–9 (estimated) | ~1.7–2.0 | Enzyme inhibition, coordination chemistry |

| 5-(Dimethylamino)-2-nitrophenol | 2-nitro; 5-(dimethylamino) | 6.6 | 1.7 | Fluorescent probes, pH sensors |

| 1-(2-Hydroxyethyl)-2-methyl-5-nitroimidazole | 5-nitro; 2-methyl; 1-(2-hydroxyethyl) | N/A (no phenol) | ~0.8–1.2 | Antimicrobial agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.